Natural occurrence of zinc phytate in plant seeds
Natural occurrence of zinc phytate in plant seeds
An In-depth Technical Guide on the Natural Occurrence of Zinc Phytate in Plant Seeds
Introduction
Phytic acid, or myo-inositol hexakisphosphate (IP6), is the primary storage form of phosphorus in the seeds of most plants, including cereals, legumes, nuts, and oilseeds.[1][2] In its salt form, it is known as phytate. The phytic acid molecule possesses a strong chelating ability, allowing it to form stable complexes with essential mineral cations such as zinc, iron, calcium, and magnesium.[1][3] The resulting complex, zinc phytate, renders zinc biologically unavailable for absorption in the digestive tract of monogastric animals, including humans, who lack the necessary phytase enzyme to break down the phytate molecule.[1][3]
This characteristic has classified phytic acid as an antinutrient, and the molar ratio of phytate to zinc in foods is a critical determinant of zinc bioavailability.[4][5][6] Understanding the natural occurrence, distribution, and quantification of zinc phytate in plant seeds is therefore of paramount importance for researchers in nutrition, plant science, and drug development. This guide provides a technical overview of zinc phytate in plant seeds, focusing on its quantitative analysis, the experimental protocols for its determination, and its biological significance.
Occurrence and Distribution in Seeds
Phytic acid accumulates in seeds during their developmental and maturation stages, where it serves as a vital store of phosphorus, cations, and myo-inositol, all of which are mobilized to support seedling growth during germination.[1][7][8] The distribution of phytate within the seed is species-dependent.
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Cereals: In grains like wheat, rice, and barley, approximately 80% of the phytic acid is concentrated in the aleurone layer and the bran.[1]
-
Maize: In contrast, maize stores about 80% of its phytate in the embryo and scutellum.[1]
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Legumes: In legume seeds, such as the common bean, over 95% of the phytic acid is found in the cotyledons.[1]
This localization directly impacts the zinc distribution within the seed, as zinc is often co-localized with phytate in insoluble crystalline structures known as globoids.
Quantitative Data of Zinc and Phytate in Plant Seeds
The concentration of both phytic acid and zinc varies significantly across different types of plant seeds. This variation is influenced by genetic factors, soil composition, and agricultural practices such as zinc fertilization.[5][9] The tables below summarize the quantitative content of phytic acid and zinc in various seeds.
Table 1: Phytic Acid and Zinc Content in Selected Plant Seeds
| Seed Type | Plant Species | Phytic Acid ( g/100g DW) | Zinc (mg/100g DW) | Reference(s) |
|---|---|---|---|---|
| Legumes | ||||
| Peanut | Arachis hypogaea | 0.71 - 2.77 | 3.3 - 6.9 | [10] |
| Soybean | Glycine max | 1.00 - 2.22 | - | [2] |
| Mung Bean | Vigna radiata | - | - | [11] |
| Common Bean | Phaseolus vulgaris | 0.29 - 1.78 | - | [12] |
| Lentil | Lens culinaris | - | 3.15 | [13] |
| Pea | Pisum sativum | 0.16 - 1.23 | - | [14] |
| Cereals | ||||
| Wheat | Triticum aestivum | 0.8 - 1.3 | 0.7 - 2.3 | [9] |
| Maize (Corn) | Zea mays | 0.7 - 2.2 | - | [2] |
| Rice (Brown) | Oryza sativa | 0.1 - 1.1 | - | [2] |
| Rice Bran | Oryza sativa | 2.6 - 8.7 | - | [2] |
| Nuts & Oilseeds | ||||
| Almond | Prunus dulcis | 0.4 - 9.4 | - | [2][11] |
| Brazil Nut | Bertholletia excelsa | 0.3 - 6.3 | - | [2] |
| Sesame Seed | Sesamum indicum | 1.4 - 5.4 | - | [2] |
| Flaxseed | Linum usitatissimum | - | 4.3 (approx.) |[15] |
Note: DW = Dry Weight. Values can vary significantly based on cultivar and growing conditions.
Phytate:Zinc Molar Ratio and Bioavailability
The inhibitory effect of phytic acid on zinc absorption is best estimated by the phytate:zinc molar ratio.[5] This ratio is a more accurate predictor of zinc bioavailability than the absolute content of either component alone. The World Health Organization (WHO) has established thresholds to classify zinc bioavailability based on this ratio.[5]
Table 2: Phytate:Zinc Molar Ratio and Estimated Zinc Bioavailability
| Molar Ratio [Phytate]:[Zn] | Estimated Zinc Absorption | Bioavailability Level | Reference(s) |
|---|---|---|---|
| > 15 | ~15% | Low | [5][15] |
| 5 - 15 | ~30% | Moderate | [5][15] |
| < 5 | ~50% | High |[5][15] |
Calculating the molar ratio:
-
Molar Ratio = (Phytate content in mg / 660 g/mol) / (Zinc content in mg / 65.4 g/mol)
For example, wheat seeds with a phytic acid content of 1070 mg/100g and a zinc content of 8.5 mg/100g (under zinc-deficient conditions) can have a molar ratio of approximately 126, indicating very low zinc bioavailability.[9] Zinc fertilization can significantly lower this ratio by increasing seed zinc content and slightly decreasing phytic acid, thereby improving nutritional quality.[9]
Biochemical Interactions and Biological Role
The interaction between zinc and phytic acid is a classic example of mineral chelation. The negatively charged phosphate groups of the phytic acid molecule form strong, insoluble complexes with positively charged zinc ions (Zn²⁺) at physiological pH, preventing their absorption.[16]
Caption: Logical diagram of phytic acid chelating zinc and other minerals.
Beyond its antinutrient role, zinc phytate is integral to seed biology. Zinc is a crucial cofactor for over 300 enzymes and is vital for protein synthesis, hormone regulation (auxins), and the integrity of cellular membranes.[17][18] During germination, the enzyme phytase, which is activated upon imbibition, degrades phytate, releasing the stored phosphorus, zinc, and other minerals essential for the early growth and development of the seedling.[1][8]
Experimental Protocols
Accurate quantification of zinc and phytic acid is essential for assessing the nutritional quality of seeds. A typical workflow involves separate analytical procedures for each component followed by the calculation of their molar ratio.
Sample Preparation
-
Drying : Seed samples are typically dried (e.g., in an oven at 60-70°C) to a constant weight to determine the dry matter content.
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Grinding : The dried seeds are ground into a fine, homogenous powder using a mill to increase the surface area for efficient extraction.
Phytic Acid Extraction and Quantification
Several methods exist for phytate analysis, ranging from classical precipitation techniques to modern chromatographic methods.[19][20][21]
Protocol: Spectrophotometric Determination of Phytic Acid This protocol is based on the principle that phytic acid can be precipitated as ferric phytate, and the iron content of the precipitate is then measured.[11] A variation involves an enzymatic assay where phytase releases inorganic phosphate (Pi), which is then quantified colorimetrically.[22]
-
Extraction :
-
Weigh approximately 1-5 g of the ground seed sample.
-
Extract with 20-50 mL of 0.2-0.5 N HCl for 1-3 hours with constant shaking.[11]
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet for exhaustive recovery. Combine the supernatants.
-
-
Precipitation (Classical Method) :
-
Add an excess of a standard ferric chloride (FeCl₃) solution to the acidic extract to precipitate ferric phytate.[11]
-
Heat the solution in a boiling water bath to complete the precipitation.
-
Isolate the precipitate by centrifugation or filtration.
-
-
Quantification :
-
Iron Analysis : Digest the ferric phytate precipitate and determine the iron content using a spectrophotometer (e.g., with 2,2'-bipyridine). The phytic acid content is calculated based on the known iron-to-phosphorus ratio in ferric phytate (typically assumed to be 4:6).[11]
-
Phosphate Analysis (Enzymatic Method) : Alternatively, use a commercial kit (e.g., Megazyme®).[22] The extract is incubated with phytase to release inorganic phosphate (Pi), followed by the addition of a molybdate solution, which forms a blue complex with Pi. The absorbance is read at ~655 nm, and the phytic acid concentration is calculated from the amount of Pi released.[22]
-
Zinc Quantification
Total zinc concentration is determined using atomic spectrometry methods after acid digestion.
Protocol: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Analysis
-
Acid Digestion :
-
Weigh approximately 0.2-0.5 g of the ground seed sample into a digestion vessel.
-
Add a mixture of high-purity acids (e.g., nitric acid and hydrogen peroxide).
-
Digest the sample using a microwave digestion system until the solution is clear.
-
-
Analysis :
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the zinc concentration using ICP-MS or Atomic Absorption Spectroscopy (AAS), comparing the sample's signal to that of certified zinc standards.[23]
-
Caption: Experimental workflow for zinc and phytate quantification in seeds.
Implications for Research and Development
The study of zinc phytate in seeds has significant implications for several scientific and industrial fields:
-
Nutritional Science and Biofortification : Understanding the genetic and environmental factors that control zinc and phytate accumulation is key to breeding new crop varieties with lower phytate content and higher bioavailable zinc.[1][24] Zinc fertilization is a direct agricultural strategy shown to improve the phytate:zinc molar ratio.[9]
-
Food Processing : Techniques such as soaking, germination (sprouting), and fermentation can effectively reduce the phytic acid content in seeds.[3] These methods activate the endogenous phytase enzyme, leading to the breakdown of phytate and the release of chelated minerals.[3]
-
Drug Development : The strong chelating properties of phytic acid are being explored for therapeutic applications. Conversely, exogenous phytase enzymes can be developed as dietary supplements or drugs to improve mineral absorption from plant-based diets, addressing zinc and iron deficiencies in vulnerable populations.[3]
Conclusion
Zinc phytate is a naturally occurring complex in plant seeds, representing both a vital storage compound for the plant and a significant antinutritional factor for humans. Its presence directly limits the bioavailability of dietary zinc, a critical micronutrient for human health. A thorough understanding of its distribution, the factors influencing its concentration, and the precise methods for its quantification are essential for researchers. By integrating analytical chemistry, plant science, and nutritional biochemistry, professionals can develop effective strategies—from agricultural biofortification to food processing and pharmaceutical interventions—to mitigate the antinutrient effects of phytate and enhance the nutritional value of staple food crops worldwide.
References
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- 2. Phytic Acid: Antinutrient Effects, Benefits, How to Reduce [healthline.com]
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- 10. tandfonline.com [tandfonline.com]
- 11. "Phytate Extraction and Stimulation of Phytase by Zn & Mg in Seeds" by Sandra Gin-San Chow [scholarsrepository.llu.edu]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. omexcanada.com [omexcanada.com]
- 19. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Research Portal [ourarchive.otago.ac.nz]
- 22. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. Seed nutripriming with zinc is an apt tool to alleviate malnutrition - PMC [pmc.ncbi.nlm.nih.gov]
